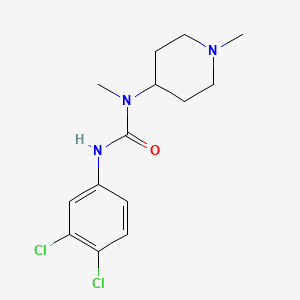
1-(4-Chlorophenyl)-3-(5-iodopyridin-2-yl)urea
概要
説明
1-(4-Chlorophenyl)-3-(5-iodopyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and an iodopyridinyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(5-iodopyridin-2-yl)urea typically involves the reaction of 4-chloroaniline with 5-iodo-2-pyridinecarboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides or isocyanates to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-(5-iodopyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogen atoms replacing the chlorine or iodine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine or iodine atoms.
科学的研究の応用
1-(4-Chlorophenyl)-3-(5-iodopyridin-2-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-iodopyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(5-bromopyridin-2-yl)urea: Similar structure with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea: Similar structure with a fluorine atom instead of iodine.
1-(4-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea: Similar structure with a chlorine atom instead of iodine.
Uniqueness
1-(4-Chlorophenyl)-3-(5-iodopyridin-2-yl)urea is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The combination of these halogens may impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(5-iodopyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClIN3O/c13-8-1-4-10(5-2-8)16-12(18)17-11-6-3-9(14)7-15-11/h1-7H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBWCJKYVMODJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-CHLOROPHENYL)-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B3600857.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B3600867.png)
![methyl 4-chloro-3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3600876.png)
![N-(2-methoxy-5-nitrophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3600888.png)
![1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE](/img/structure/B3600900.png)
![methyl 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoate](/img/structure/B3600906.png)
![4-{5-[2-(4-morpholinylcarbonyl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B3600912.png)
![N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-2-{[1-(1-NAPHTHYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3600917.png)
![5-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B3600921.png)

![2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3600932.png)


![4-N-[(3,4-dimethoxyphenyl)methyl]benzene-1,4-disulfonamide](/img/structure/B3600963.png)
